molecular formula C10H9ClO3 B2414335 7-Chlorochroman-3-carboxylic acid CAS No. 1518839-13-8

7-Chlorochroman-3-carboxylic acid

Cat. No.: B2414335
CAS No.: 1518839-13-8
M. Wt: 212.63
InChI Key: VVBVGCQHZSOTOQ-UHFFFAOYSA-N
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Description

7-Chlorochroman-3-carboxylic acid is a chemical compound with the molecular formula C10H9ClO3 It is a derivative of chroman, a bicyclic organic compound, and contains a chlorine atom at the 7th position and a carboxylic acid group at the 3rd position

Biochemical Analysis

Biochemical Properties

It is known that carboxylic acids, such as 7-Chlorochroman-3-carboxylic acid, can participate in various biochemical reactions . They can act as Michael acceptors in conjugate additions . Their reactions usually proceed via a decarboxylative Michael reaction, the nucleophilic attack of a nucleophile on the carbonyl site, and the removal of a hydroxyl group .

Cellular Effects

Carboxylic acids and their derivatives are known to have significant impacts on cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Carboxylic acid derivatives, such as this compound, are known to interact with biomolecules through binding interactions . They can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that the fluorescence quantum yield, decay time, solvent relaxation time, and rotational relaxation time of such compounds can change with time .

Metabolic Pathways

Carboxylic acids are known to be involved in various metabolic pathways . They can interact with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Carboxylic acids are known to form salts with metals, alkalis, and carbonates, which can affect their transport and distribution .

Subcellular Localization

Rna localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chlorochroman-3-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 7-chlorochroman-3-carboxaldehyde using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . Another method involves the carboxylation of 7-chlorochroman using carbon dioxide (CO2) in the presence of a strong base like sodium hydroxide (NaOH) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Chlorochroman-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as alcohols, aldehydes, and substituted chroman compounds .

Scientific Research Applications

7-Chlorochroman-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    7-Bromochroman-3-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.

    7-Fluorochroman-3-carboxylic acid: Contains a fluorine atom at the 7th position.

    7-Iodochroman-3-carboxylic acid: Contains an iodine atom at the 7th position.

Uniqueness

7-Chlorochroman-3-carboxylic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. The chlorine atom can enhance the compound’s reactivity and influence its interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

7-chloro-3,4-dihydro-2H-chromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c11-8-2-1-6-3-7(10(12)13)5-14-9(6)4-8/h1-2,4,7H,3,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBVGCQHZSOTOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1518839-13-8
Record name 7-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
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